1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride
Description
Chemical Name: 1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine hydrochloride Molecular Formula: C₁₀H₁₄ClF₂NO Molecular Weight: 237.68 g/mol CAS Number: Referenced in as a building block with the molecular formula C₁₀H₁₄ClF₂NO .
This compound features a phenyl ring substituted with a difluoromethoxy group at the para position and a methyl group at the ortho position. The ethanamine moiety is protonated as a hydrochloride salt, enhancing its solubility and stability. The difluoromethoxy group (OCF₂) is electron-withdrawing, which may influence the compound’s pharmacokinetic properties, such as metabolic stability and receptor-binding affinity.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-6-5-8(14-10(11)12)3-4-9(6)7(2)13;/h3-5,7,10H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPWJQNEEJLWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride, also known as (S)-1-(4-(difluoromethoxy)phenyl)ethan-1-amine hydrochloride, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C9H12ClF2NO
- Molecular Weight : 223.65 g/mol
- CAS Number : 130434284
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems and cellular pathways. It exhibits structural similarities to known psychoactive substances, which may contribute to its effects on the central nervous system (CNS).
Key Mechanisms:
- Monoamine Transporter Interaction : The compound is believed to interact with monoamine transporters, particularly the serotonin and norepinephrine transporters, which can influence mood and anxiety levels.
- Inflammatory Response Modulation : In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels. |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines in cellular models. |
| Neuroprotective Effects | Possible protection against oxidative stress in neuronal cells. |
Pharmacological Studies
Recent pharmacological studies have highlighted the potential of this compound in treating various conditions:
- Antidepressant-like Activity :
- Anti-inflammatory Properties :
- Neuroprotection :
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Depression :
- Inflammation in Chronic Diseases :
Scientific Research Applications
Medicinal Chemistry
1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine; hydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a precursor for developing new drugs targeting neurological disorders. Research indicates that compounds with similar structures may act as selective serotonin reuptake inhibitors (SSRIs) or interact with adrenergic receptors, suggesting potential applications in treating mood disorders and anxiety.
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis. For instance, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Biological Studies
In biological research, 1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine; hydrochloride is employed as a probe in biochemical assays to study enzyme interactions and receptor binding. Its interaction with neurotransmitter systems has been a focal point in neuropharmacology studies. Preliminary investigations suggest that it may exhibit significant effects on neurotransmitter modulation, particularly serotonin and adrenergic systems.
Case Study 1: Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Research has indicated that structurally related compounds to 1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine; hydrochloride display agonistic activity at TAAR1. This suggests a potential role in modulating dopaminergic pathways relevant to disorders such as schizophrenia.
Case Study 2: Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound against human cancer cell lines like A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated cytotoxic effects with significant antiproliferative activity, indicating its potential as an anticancer agent warranting further investigation.
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares the target compound with structurally similar ethanamine derivatives:
Substituent Effects on Bioactivity
- This contrasts with dopamine’s polar dihydroxyphenyl group, which limits its CNS bioavailability .
- Methyl Group at Ortho Position : The 2-methyl substituent may sterically hinder enzymatic degradation, improving metabolic stability relative to unsubstituted analogs like 1-[4-(difluoromethoxy)phenyl]ethanamine .
- Halogenated Derivatives: Fluorine or chlorine substituents (e.g., 4-F in ) can modulate receptor selectivity. For example, diphenhydramine’s diphenylmethoxy group interacts with histamine H₁ receptors, while fluorophenoxy derivatives may target adrenergic or serotonergic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
